molecular formula C19H18N2O4 B6424947 N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 2034518-50-6

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No. B6424947
CAS RN: 2034518-50-6
M. Wt: 338.4 g/mol
InChI Key: XOSAMRRZXCUCNV-UHFFFAOYSA-N
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Description

“N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide” is a synthetic compound with potential applications in scientific research and industry. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from commercially available starting materials . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . For instance, the 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .


Chemical Reactions Analysis

The synthesized compounds have been subjected to various chemical reactions. For example, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the yield of a similar compound was 42%, and it was obtained as off-white crystals . The melting point was 202–203°C .

Mechanism of Action

The mechanism of action of N-FMP is complex and not yet fully understood. However, it is known that N-FMP binds to the active site of the enzyme acetylcholinesterase, which prevents the enzyme from breaking down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the central nervous system, which can lead to increased neurotransmission and a variety of physiological effects.
Biochemical and Physiological Effects
N-FMP has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anti-oxidant properties. Additionally, it has been found to have neuroprotective effects, as well as effects on learning, memory, and other cognitive functions.

Advantages and Limitations for Lab Experiments

N-FMP is an attractive candidate for a range of laboratory experiments due to its potency and relatively low toxicity. However, it is important to note that N-FMP is a synthetic molecule and may not be suitable for all experiments due to its potential for off-target effects. Additionally, the mechanism of action of N-FMP is not yet fully understood, which may limit its utility in certain experiments.

Future Directions

N-FMP has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. These include further investigation into its mechanism of action, as well as its potential applications in the fields of neurology, psychiatry, and other areas of medicine. Additionally, further research could be conducted into its potential use as a therapeutic agent, as well as its potential use in drug delivery systems. Finally, further research could be conducted into its potential use as an imaging agent, as well as its potential use in the development of novel diagnostic tools.

Synthesis Methods

N-FMP can be synthesized in a two-step process, starting with the reaction of 5-bromo-2-furanmethanol with pyridine-3-carboxylic acid to form the intermediate 5-(furan-2-yl)pyridin-3-ylmethyl ester. This intermediate is then reacted with 2-(2-methoxyphenoxy)acetic acid to form N-FMP.

Scientific Research Applications

N-FMP has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to possess a variety of properties that make it an attractive candidate for a range of laboratory experiments. In particular, N-FMP has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. It has also been found to possess anti-inflammatory, analgesic, and anti-oxidant properties.

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-17-5-2-3-6-18(17)25-13-19(22)21-11-14-9-15(12-20-10-14)16-7-4-8-24-16/h2-10,12H,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSAMRRZXCUCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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